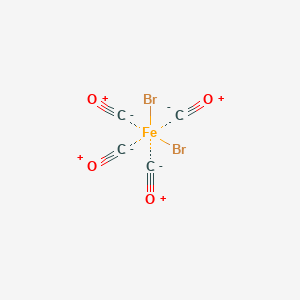
Iron, dibromotetracarbonyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron, dibromotetracarbonyl- is a chemical compound with the molecular formula C4Br2FeO4 and a molecular weight of 327.693 . It is a coordination complex that features iron in a low oxidation state, coordinated to carbonyl and bromine ligands. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Iron, dibromotetracarbonyl- can be synthesized through several methods. One common synthetic route involves the reaction of iron pentacarbonyl with bromine. The reaction typically proceeds under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar reactions but on a larger scale, with additional steps to purify the compound .
Análisis De Reacciones Químicas
Iron, dibromotetracarbonyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iron complexes.
Reduction: It can be reduced to form lower oxidation state iron species.
Substitution: The bromine or carbonyl ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or metal hydrides, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Iron, dibromotetracarbonyl- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other iron complexes and as a catalyst in various organic reactions.
Biology: The compound’s reactivity with biological molecules makes it a useful tool in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of fine chemicals and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which iron, dibromotetracarbonyl- exerts its effects involves its ability to coordinate with various ligands and participate in electron transfer reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through its iron center, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Iron, dibromotetracarbonyl- can be compared with other similar compounds such as iron pentacarbonyl and iron tetracarbonyl diiodide. These compounds share similar structures but differ in their reactivity and applications. For example, iron pentacarbonyl is more commonly used as a precursor in organometallic chemistry, while iron tetracarbonyl diiodide has different reactivity due to the presence of iodine instead of bromine .
Propiedades
Número CAS |
18475-84-8 |
|---|---|
Fórmula molecular |
C4Br2FeO4 |
Peso molecular |
327.69 g/mol |
Nombre IUPAC |
carbon monoxide;dibromoiron |
InChI |
InChI=1S/4CO.2BrH.Fe/c4*1-2;;;/h;;;;2*1H;/q;;;;;;+2/p-2 |
Clave InChI |
HXAXTJMTHXAMLW-UHFFFAOYSA-L |
SMILES canónico |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe](Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















